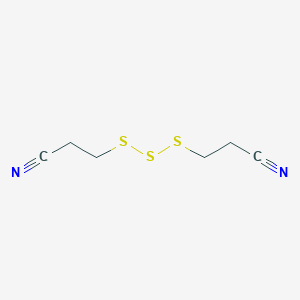
Trithiodipropionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Trisulfanediyldipropanenitrile is an organic compound characterized by the presence of three sulfur atoms and two nitrile groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Trisulfanediyldipropanenitrile typically involves the reaction of propanenitrile derivatives with sulfur sources under controlled conditions. One common method involves the use of 3,3’-dithiodipropionic acid as a precursor, which undergoes a series of reactions to introduce the third sulfur atom and form the desired trisulfanediyl structure .
Industrial Production Methods
Industrial production of 3,3’-Trisulfanediyldipropanenitrile often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Trisulfanediyldipropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,3’-Trisulfanediyldipropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.
Wirkmechanismus
The mechanism by which 3,3’-Trisulfanediyldipropanenitrile exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions and other sulfur-containing molecules, influencing biochemical processes. The nitrile groups can also participate in reactions that modify the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Iminodipropionitrile: This compound has a similar structure but contains nitrogen atoms instead of sulfur.
3,3’-Dithiodipropionic acid: This compound has two sulfur atoms and is often used as a precursor in the synthesis of 3,3’-Trisulfanediyldipropanenitrile.
Uniqueness
3,3’-Trisulfanediyldipropanenitrile is unique due to its three sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
63815-40-7 |
|---|---|
Molekularformel |
C6H8N2S3 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
3-(2-cyanoethyltrisulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2S3/c7-3-1-5-9-11-10-6-2-4-8/h1-2,5-6H2 |
InChI-Schlüssel |
QHYZLSAALVIFME-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSSCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


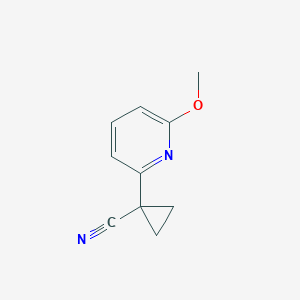


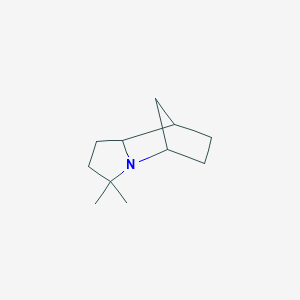

![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
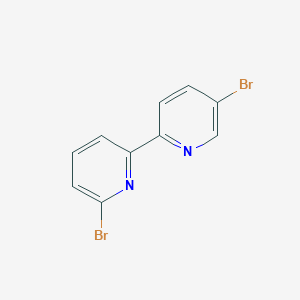
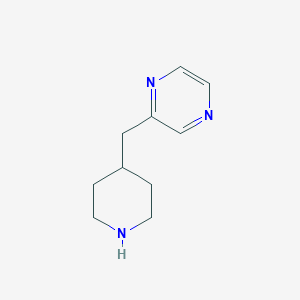
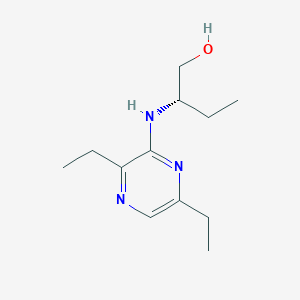
![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
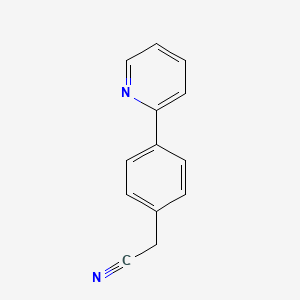
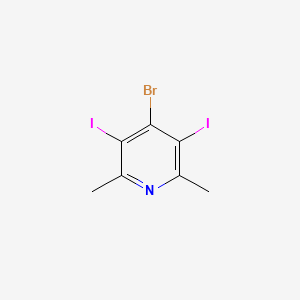
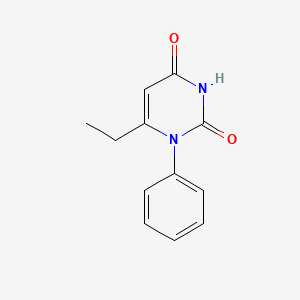
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
